molecular formula C22H16N2O4 B2656657 2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 336180-75-7

2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B2656657
CAS No.: 336180-75-7
M. Wt: 372.38
InChI Key: GLYMCKUCSMZDQB-UHFFFAOYSA-N
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Description

“2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile” is a chemical compound . It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds are characterized by a simple structure and versatile biological profiles .


Synthesis Analysis

The synthesis of 2H/4H-chromene derivatives, such as the compound , involves several routes . The gorgeous characteristics of these procedures include the reusability of the reaction media, minor reaction environments, shorter duration of reaction, excellent yields, and ease of product isolation .

Scientific Research Applications

Electrocatalytic Synthesis

A study by Vafajoo et al. (2014) discusses an electrocatalytic multicomponent chain transformation involving 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, obtained from aryl aldehydes, 4-hydroxycoumarin, and malononitrile. This method is notable for its efficiency, simplicity, and the excellent yields of the derivatives under mild conditions, emphasizing the compound's utility in organic synthesis (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).

Structural Analysis via X-ray Diffraction

Sharma et al. (2015) conducted X-ray diffraction studies on derivatives of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, revealing insights into their crystal structures. These studies provide valuable information on the molecular geometry and intermolecular interactions, contributing to a deeper understanding of their potential applications in material science and drug design (Sharma, Banerjee, Brahmachari, Kant, & Gupta, 2015).

Non-linear Optical (NLO) Properties

Arif et al. (2022) investigated the NLO properties of chromene derivatives, including 2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. The study employed DFT and TD/DFT analyses to explore the electronic and structural aspects, revealing that these compounds exhibit distinct NLO properties, making them potential candidates for applications in optoelectronics and photonics (Arif, Shafiq, Noureen, Khalid, Ashraf, Yaqub, Irshad, Khan, Arshad, Braga, Ragab, & Al-Mhyawi, 2022).

Anticancer Activity

El-Agrody et al. (2020) synthesized a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives and evaluated their in vitro anticancer activity. Compounds exhibited significant antitumor activity against various cancer cell lines, including breast, colon, and liver cancer cells, highlighting their potential as lead compounds for the development of new anticancer agents (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, & Alfaifi, 2020).

Properties

IUPAC Name

2-amino-5-oxo-4-(4-prop-2-enoxyphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-2-11-26-14-9-7-13(8-10-14)18-16(12-23)21(24)28-20-15-5-3-4-6-17(15)27-22(25)19(18)20/h2-10,18H,1,11,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYMCKUCSMZDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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